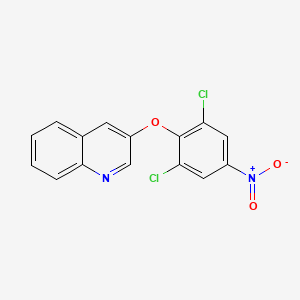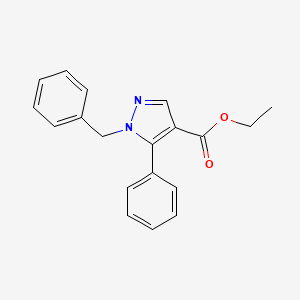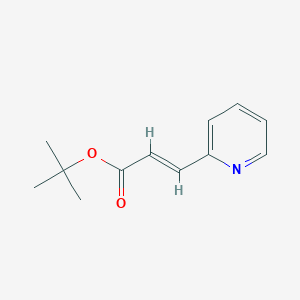
Diphenyl(2-phenylethyl)phosphane oxide
Vue d'ensemble
Description
Diphenyl(2-phenylethyl)phosphane oxide is an organophosphorus compound with the molecular formula C20H19OP It is characterized by a phosphane oxide group bonded to a diphenyl and a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl(2-phenylethyl)phosphane oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation of the phosphine.
Another method involves the oxidation of diphenyl(2-phenylethyl)phosphine using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions usually require a solvent such as dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2-phenylethyl)phosphane oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, toluene.
Major Products
Phosphonic Acids: Formed through oxidation.
Phosphines: Formed through reduction.
Substituted Phosphane Oxides: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, diphenyl(2-phenylethyl)phosphane oxide is used as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal complexes makes it valuable in catalytic cycles, particularly in cross-coupling reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, where it can be used to design molecules with specific biological activities. Its structural features allow for the creation of analogs that can interact with biological targets, such as enzymes or receptors.
Industry
In the materials science industry, this compound is used in the development of flame retardants and plasticizers. Its incorporation into polymer matrices enhances the thermal stability and flame resistance of the materials.
Mécanisme D'action
The mechanism by which diphenyl(2-phenylethyl)phosphane oxide exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. The phosphane oxide group can stabilize transition states and intermediates, thereby enhancing the efficiency of the catalytic process.
In biological systems, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Lacks the 2-phenylethyl group, making it less bulky and potentially less selective in certain reactions.
Triphenylphosphine oxide: Contains three phenyl groups, which can provide different steric and electronic properties compared to diphenyl(2-phenylethyl)phosphane oxide.
Diphenyl(2-pyridyl)phosphane oxide: Contains a pyridyl group instead of a phenylethyl group, which can influence its coordination chemistry and reactivity.
Uniqueness
This compound is unique due to the presence of the 2-phenylethyl group, which provides additional steric bulk and electronic effects. This can enhance its performance as a ligand in catalytic reactions and influence its interactions with biological targets. The compound’s specific structure allows for tailored applications in various fields, making it a versatile and valuable chemical entity.
Propriétés
IUPAC Name |
2-diphenylphosphorylethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVVJGXDYCSORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288953 | |
| Record name | diphenyl(2-phenylethyl)phosphane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3582-84-1 | |
| Record name | MLS002667967 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diphenyl(2-phenylethyl)phosphane oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3393522.png)

![(R)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3393528.png)

![1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B3393547.png)






![[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate](/img/structure/B3393603.png)


